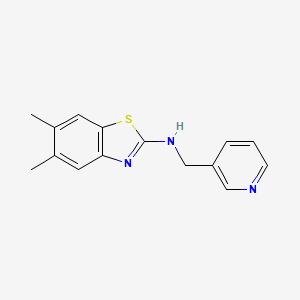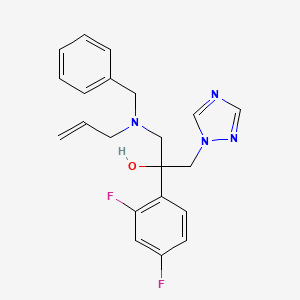
Cytochrome P450 14a-demethylase inhibitor 1a
Descripción general
Descripción
Cytochrome P450 14a-demethylase inhibitor 1a is related to the CYP51 family, which is an intriguing subject for fundamental P450 structure/function studies and is also an important clinical drug target . This family includes a variety of members, each with their physiological roles, natural substrates, and substrate preferences .
Synthesis Analysis
The enzyme catalyzing the reaction related to Cytochrome P450 14a-demethylase inhibitor 1a was first purified from yeast in 1984 . The CYP51 family joins proteins found in 82 organisms from all biological kingdoms . In mammals, P450 51 catalyzes the 3-step, 6-electron oxidation of lanosterol to form (4β,5α)-4,4-dimethyl-cholestra-8,14,24-trien-3-ol (FF-MAS) .Molecular Structure Analysis
The CYP51 family is known for its unique structure. Specific conserved regions in the P450 sequences represent a CYP51 signature . The overall reaction related to this family is highly processive .Chemical Reactions Analysis
Cytochrome P450 (P450, CYP) family 51 enzymes catalyze the 14α-demethylation of sterols, leading to critical products used for membranes and the production of steroids, as well as signaling molecules .Physical And Chemical Properties Analysis
The molecular formula of Cytochrome P450 14a-demethylase inhibitor 1a is C21H22F2N4O, and its molecular weight is 384.4 g/mol . The compound has a complexity of 491 and a topological polar surface area of 54.2 Ų .Aplicaciones Científicas De Investigación
Agricultural Fungicide Development
CYP51 inhibitors are pivotal in the development of fungicides for agriculture. By inhibiting the CYP51 enzyme, these compounds prevent the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of cell membrane integrity and ultimately the death of the fungal pathogen .
Antifungal Drug Resistance Research
The study of CYP51 inhibitors contributes to understanding mechanisms of antifungal drug resistance. Resistance often arises due to mutations in the CYP51 gene, leading to amino acid substitutions that reduce the efficacy of inhibitors. Research in this area is crucial for developing new antifungal agents that can overcome resistance .
Cholesterol Biosynthesis Studies
CYP51 inhibitors are used to study cholesterol biosynthesis in mammalian cells. By inhibiting the CYP51 enzyme, researchers can investigate the role of this enzyme in cholesterol production and its implications for diseases related to cholesterol metabolism .
Reproductive Biology
In reproductive biology, CYP51 inhibitors have a unique application. The CYP51 enzyme is involved in the synthesis of meiosis-activating sterols (MAS) in the acrosome of sperm cells. Inhibitors of this enzyme can be used to study the role of MAS in sperm function and fertilization .
Environmental Bioremediation
CYP51 inhibitors can be used to study the role of cytochrome P450 enzymes in environmental bioremediation. These enzymes are known to oxidize pollutants, and inhibitors can help elucidate the pathways and efficiency of this process .
Structural Biology and Drug Design
Understanding the structure and function of CYP51 is essential for the design of new inhibitors. Structural biology studies, including crystallography and homology modeling, are facilitated by the use of CYP51 inhibitors. These studies aid in the rational design of more effective and selective antifungal agents .
Mecanismo De Acción
Target of Action
The primary target of Cytochrome P450 14a-demethylase inhibitor 1a is the Cytochrome P450 14a-demethylase (CYP51) enzyme . This enzyme is a member of the cytochrome P450 superfamily, which is involved in the phase 1 metabolism of pharmaceuticals and other xenobiotics . The CYP51 enzyme is crucial for the biosynthesis of ergosterol, a major component of fungal cell membranes .
Mode of Action
Cytochrome P450 14a-demethylase inhibitor 1a interacts with its target by inhibiting the CYP51 enzyme . This inhibition prevents the demethylation of 14α-methyl sterols, a critical step in the biosynthesis of ergosterol . The inhibition of ergosterol biosynthesis results in an accumulation of 14α-methyl sterols .
Biochemical Pathways
The inhibition of the CYP51 enzyme disrupts the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Its depletion and the concurrent accumulation of 14α-methyl sterols lead to alterations in the cell membrane, affecting its permeability and function .
Result of Action
The primary result of the action of Cytochrome P450 14a-demethylase inhibitor 1a is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to impaired cell function and can ultimately result in the death of the fungal cell .
Action Environment
The action, efficacy, and stability of Cytochrome P450 14a-demethylase inhibitor 1a can be influenced by various environmental factors. These may include the presence of other drugs or substances that can induce or inhibit CYP enzymes . .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[benzyl(prop-2-enyl)amino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O/c1-2-10-26(12-17-6-4-3-5-7-17)13-21(28,14-27-16-24-15-25-27)19-9-8-18(22)11-20(19)23/h2-9,11,15-16,28H,1,10,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAAGRDZVKSGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=CC=CC=C1)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytochrome P450 14a-demethylase inhibitor 1a | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



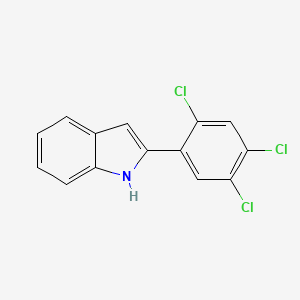
![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)
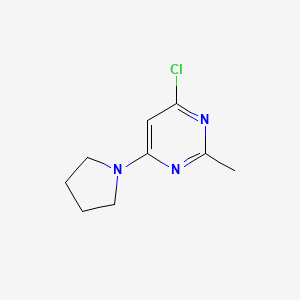
![7-(3-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1416647.png)
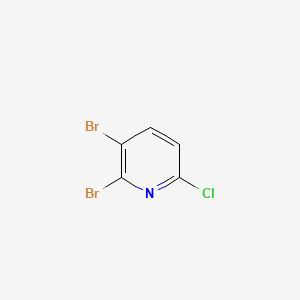
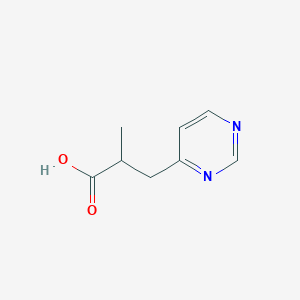
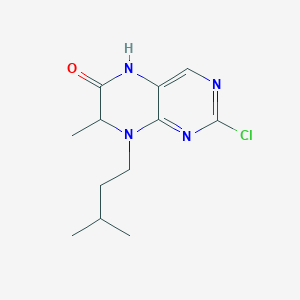
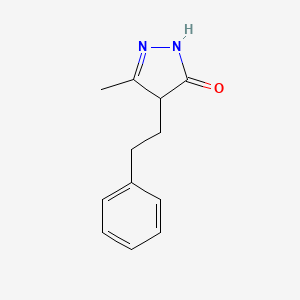
![N-[(furan-2-yl)methyl]-2-(3-hydroxypiperidin-1-yl)acetamide](/img/structure/B1416653.png)
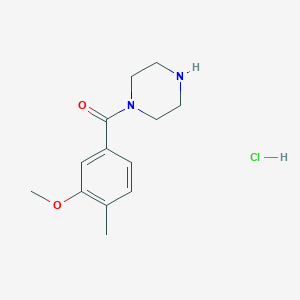
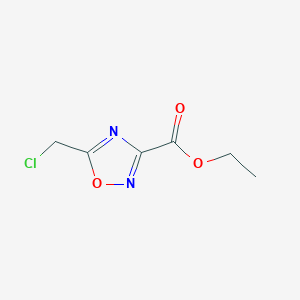
![(3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1416662.png)
